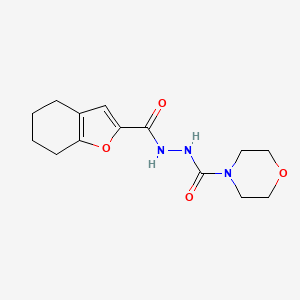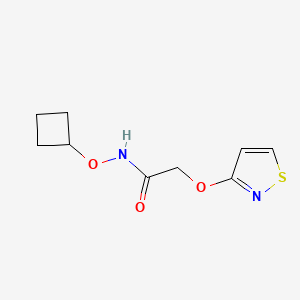
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide inhibits the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which helps to reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to this compound administration have been shown to have various biochemical and physiological effects. These effects include increased inhibition of neurotransmission, reduced neuronal excitability, and decreased seizure activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, due to its potential therapeutic applications, this compound may not be readily available for research purposes.
Orientations Futures
There are several potential future directions for research on 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide. These include further investigation of its therapeutic potential in neurological disorders, exploring its effects on other neurotransmitters, and developing more selective and potent GABA aminotransferase inhibitors. Additionally, research could focus on the development of new delivery methods for this compound to improve its efficacy and reduce potential side effects.
Conclusion:
This compound is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA aminotransferase inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. Further research is needed to explore its full potential and develop more effective treatments for neurological disorders.
Méthodes De Synthèse
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide can be synthesized through a multi-step process starting with the reaction between 3-hydroxybenzaldehyde and 2-methylpropanal to form 2-(3-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with cyclobutanecarboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce the activity of neurons. This mechanism of action makes this compound a promising candidate for the treatment of epilepsy and other seizure disorders.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,16-9-6-10-18(22)13-16)19(23)21-17-11-15(12-17)14-7-4-3-5-8-14/h3-10,13,15,17,22H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSEAHXIQNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)



![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)


![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)


![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)